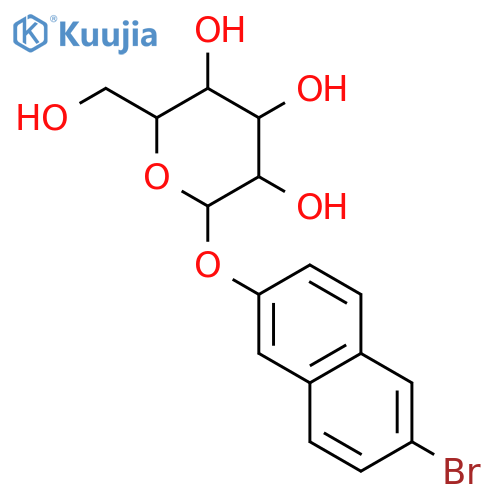

Cas no 25696-57-5 (6-Bromo-2-naphthyl-a-D-glucopyranoside)

25696-57-5 structure

商品名:6-Bromo-2-naphthyl-a-D-glucopyranoside

CAS番号:25696-57-5

MF:C16H17BrO6

メガワット:385.206584692001

CID:263368

6-Bromo-2-naphthyl-a-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- a-D-Glucopyranoside,6-bromo-2-naphthalenyl (9CI)

- 6-BROMO-2-NAPHTHYL-ALPHA-D-GLUCOPYRANOSIDE

- 6-Bromo-2-naphthyl alpha-D-glucopyranoside

- 6-Bromo-2-naphthyl-alpha-glucoside

- 6-bromonaphthalen-2-yl (3xi)-alpha-D-ribo-hexopyranoside

- 6-bromonaphthalen-2-yl alpha-D-glucopyranoside

- Glucopyranoside,6-bromo-2-naphthyl, a-D- (8CI)

- 6-Bromo-2-naphthyl-a-D-glucopyranoside

- alpha-D-6-Bromo-2-naphthylglucopyranoside

-

- インチ: 1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16+/m1/s1

- InChIKey: NLRXQZJJCPRATR-UHFFFAOYSA-N

- ほほえんだ: OCC1OC(OC2C=CC3C=C(C=CC=3C=2)Br)C(O)C(O)C1O

計算された属性

- せいみつぶんしりょう: 384.02100

じっけんとくせい

- 密度みつど: 1.698

- ふってん: 609 ºC

- フラッシュポイント: 322 ºC

- PSA: 99.38000

- LogP: 0.78100

6-Bromo-2-naphthyl-a-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606773-2g |

(2R,3R,4S,5S,6R)-2-((6-bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

25696-57-5 | 98% | 2g |

¥4788 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606773-1g |

(2R,3R,4S,5S,6R)-2-((6-bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

25696-57-5 | 98% | 1g |

¥2229 | 2023-04-14 | |

| TRC | B701515-50mg |

6-Bromo-2-naphthyl-a-D-glucopyranoside |

25696-57-5 | 50mg |

$ 65.00 | 2022-06-06 | ||

| TRC | B701515-25mg |

6-Bromo-2-naphthyl-a-D-glucopyranoside |

25696-57-5 | 25mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606773-250mg |

(2R,3R,4S,5S,6R)-2-((6-bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

25696-57-5 | 98% | 250mg |

¥1071 | 2023-04-14 | |

| Chemenu | CM237853-1g |

(2R,3R,4S,5S,6R)-2-((6-Bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

25696-57-5 | 97% | 1g |

$178 | 2024-07-28 | |

| TRC | B701515-200mg |

6-Bromo-2-naphthyl-a-D-glucopyranoside |

25696-57-5 | 200mg |

$ 185.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606773-500mg |

(2R,3R,4S,5S,6R)-2-((6-bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

25696-57-5 | 98% | 500mg |

¥1597 | 2023-04-14 |

6-Bromo-2-naphthyl-a-D-glucopyranoside 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

25696-57-5 (6-Bromo-2-naphthyl-a-D-glucopyranoside) 関連製品

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量